N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy group, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves a multi-step process:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-(difluoromethoxy)-3-methoxyphenyl intermediate through a series of reactions, including halogenation and methoxylation.
Synthesis of the Triazole Intermediate: The triazole ring is synthesized separately, often starting from commercially available precursors such as hydrazine and ethyl acetoacetate, followed by cyclization reactions.
Condensation Reaction: The final step involves the condensation of the methoxyphenyl intermediate with the triazole intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(METHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE
- **N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(PROPYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
The presence of the ethylsulfanyl group in N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE distinguishes it from similar compounds. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C14H16F2N4O2S |
---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C14H16F2N4O2S/c1-4-23-14-19-18-9(2)20(14)17-8-10-5-6-11(22-13(15)16)12(7-10)21-3/h5-8,13H,4H2,1-3H3/b17-8+ |
InChI Key |
LYIXMLHJJSSIPX-CAOOACKPSA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC(=C(C=C2)OC(F)F)OC)C |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC(=C(C=C2)OC(F)F)OC)C |
Origin of Product |
United States |
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